2-(1-Benzylhydrazinyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylhydrazinyl)ethan-1-ol is an organic compound with the molecular formula C9H14N2O It consists of a benzyl group attached to a hydrazine moiety, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylhydrazinyl)ethan-1-ol typically involves the reaction of benzylhydrazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NHNH}_2 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHNHCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylhydrazinyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazine moiety can be reduced to form amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(1-Benzylhydrazinyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Benzylhydrazinyl)ethan-1-ol involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with various biomolecules, leading to alterations in their function. This compound may also interfere with cellular pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Phenylhydrazinyl)ethan-1-ol
- 2-(1-Methylhydrazinyl)ethan-1-ol
- 2-(1-Ethylhydrazinyl)ethan-1-ol
Uniqueness
2-(1-Benzylhydrazinyl)ethan-1-ol is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[amino(benzyl)amino]ethanol |
InChI |
InChI=1S/C9H14N2O/c10-11(6-7-12)8-9-4-2-1-3-5-9/h1-5,12H,6-8,10H2 |
InChI Key |
YBFKBKRHKNHAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.